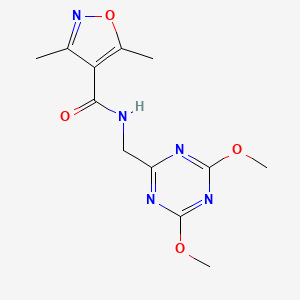

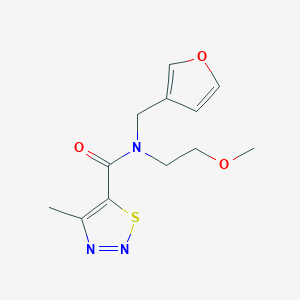

N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)-3,5-二甲基异恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It can be used as a condensing agent for the transformations such as condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .

Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 .Molecular Structure Analysis

The empirical formula of this compound is C10H17ClN4O3 and its molecular weight is 276.72 .Chemical Reactions Analysis

DMTMM has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines . It can also be used to make esters from the corresponding alcohol and carboxylic acid .Physical And Chemical Properties Analysis

This compound is a powder form and has an assay of ≥97.0% (calc. on dry substance, AT). It has ≤17 wt. % water impurities and is suitable for peptide synthesis. It should be stored at −20°C .科学研究应用

有机合成中高效缩合剂

4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基吗啉氯化物(DMTMM)是一种通过偶联 2-氯-4,6-二甲氧基-1,3,5-三嗪和 N-甲基吗啉合成的化合物。它作为一种有效的缩合剂,用于分别由羧酸和胺或醇形成酰胺和酯。该工艺的优点在于其在良好产率下的效率、在大气条件下的实用性以及副产物易于去除。这种方法为各种有机化合物的合成提供了一个有用的工具,包括潜在的药物(Kunishima 等人,1999 年).

抗菌和抗结核活性

N-{2-氟-6-[(4,6-二甲氧基-1,3,5-三嗪-2-基)甲基]苯基}甲酰胺衍生物已被合成并对其抗菌活性进行了评价。在这些衍生物中,特定的化合物对结核菌株和各种细菌表现出有效的活性,超过了吡嗪酰胺和链霉素等标准药物的疗效。这些发现凸显了三嗪衍生物在开发新的抗菌剂方面的潜力,可用于对抗耐药菌株和结核病(Bodige 等人,2020 年).

生物偶联和聚合物合成

该化合物还已在生物偶联的背景下进行了探索,特别是在用于生物医学应用的透明质酸衍生物的合成中。与传统的 EDC/NHS 化学相比,使用 DMTMM 进行透明质酸胺连接显示出更高的效率,表明其作为制备用于医疗和制药应用的透明质酸基生物材料的宝贵工具的潜力。这种方法以无需严格控制 pH 值而著称,简化了合成过程并可能拓宽透明质酸偶联物的范围(D’Este 等人,2014 年).

从生物质合成可点击单体

在一项新颖的应用中,来自硬木的含有木糖寡糖的 4-O-甲基葡萄糖醛酸被转化为能够形成独特聚三唑的可点击单体。该工艺使用 DMTMM 作为偶联剂,突出了其在从可再生资源开发新材料中的效用。这种化学酶促途径能够合成可生物降解的聚合物,在包括包装、农业和医药在内的各个行业中具有潜在的应用(MacCormick 等人,2018 年).

作用机制

Target of Action

The primary target of the compound N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is carboxylic acids and amines . This compound acts as a condensing agent, facilitating the formation of amides from carboxylic acids and amines .

Mode of Action

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide interacts with its targets by first reacting with the carboxylic acid to form an active ester . This ester is highly reactive and can undergo a nucleophilic attack by an amine, leading to the formation of the corresponding amide .

Biochemical Pathways

The biochemical pathway affected by N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is the amide formation pathway . The downstream effects include the synthesis of peptides, as amide bonds are fundamental to the structure of proteins .

Pharmacokinetics

It is known that the by-product of the reaction with this compound is highly water-soluble , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The molecular effect of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide’s action is the formation of amide bonds . On a cellular level, this can lead to the synthesis of proteins, given that proteins are made up of amino acids linked by amide bonds .

Action Environment

The action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can be influenced by environmental factors such as the presence of water. This compound is known to mediate amidation reactions in both alcohol and aqueous solutions . Therefore, the solvent used can impact the efficacy and stability of this compound .

属性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4/c1-6-9(7(2)21-17-6)10(18)13-5-8-14-11(19-3)16-12(15-8)20-4/h5H2,1-4H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMIYUFSYSPMDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)

![3-[[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2584498.png)

![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)

![3-(4-ethoxyphenyl)-7-[4-(phenylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2584501.png)

![4-ethyl-3-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2584503.png)

![1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2584505.png)

![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)